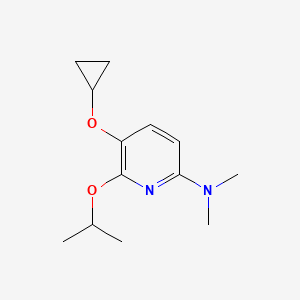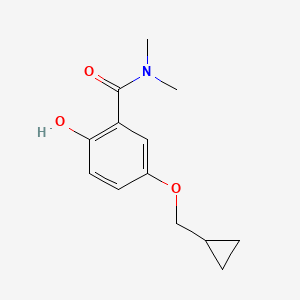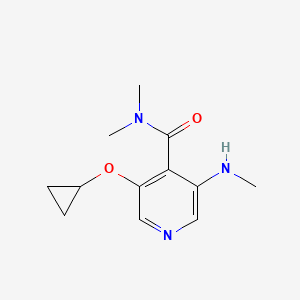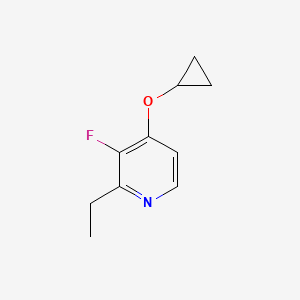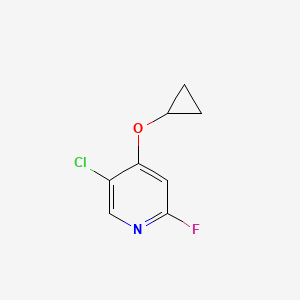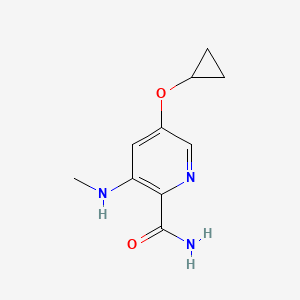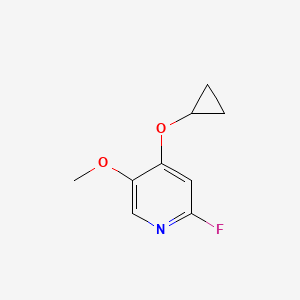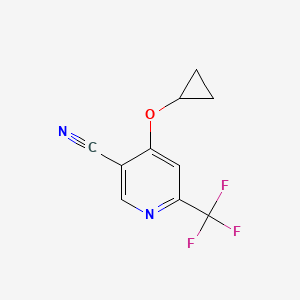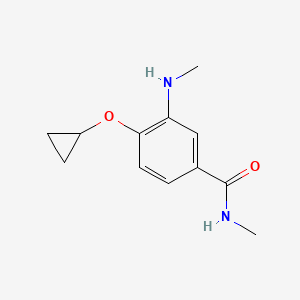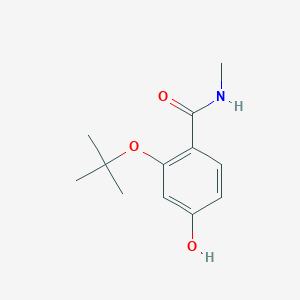
2-Tert-butoxy-4-hydroxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-4-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butoxy group, a hydroxy group, and a N-methyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxy-4-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Introduction of Tert-butoxy Group: The tert-butoxy group can be introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
N-Methylation: The N-methyl group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Employing continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butoxy-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-4-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-butoxy-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the tert-butoxy and N-methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-4-hydroxybenzamide: Lacks the N-methyl group.
4-Hydroxy-N-methylbenzamide: Lacks the tert-butoxy group.
2-Tert-butoxy-4-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
2-Tert-butoxy-4-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the tert-butoxy and hydroxy groups allows for unique reactivity and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
4-hydroxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-7-8(14)5-6-9(10)11(15)13-4/h5-7,14H,1-4H3,(H,13,15) |
InChI-Schlüssel |
FCAFUOFEDPJPPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



